3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20154645
InChI: InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12)
SMILES:
Molecular Formula: C6H6N4O2
Molecular Weight: 166.14 g/mol

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

CAS No.:

Cat. No.: VC20154645

Molecular Formula: C6H6N4O2

Molecular Weight: 166.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione -

Specification

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
IUPAC Name 3-methyl-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Standard InChI InChI=1S/C6H6N4O2/c1-2-3-4(10-9-2)7-6(12)8-5(3)11/h1H3,(H3,7,8,9,10,11,12)
Standard InChI Key HSFCQNQORRYJIU-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)NC(=O)NC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione consists of a pyrazolo[3,4-d]pyrimidine scaffold with:

  • A methyl group at the N1 position of the pyrazole ring.

  • Two ketone groups at positions 4 and 6 of the pyrimidine ring .

The molecular formula is C₆H₆N₄O₂, with a molecular weight of 166.14 g/mol . X-ray crystallography and IR spectroscopy confirm the planar arrangement of the fused rings and the presence of carbonyl groups (C=O stretching at 1693–1697 cm⁻¹) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point350°C
Density1.83 g/cm³
SolubilitySoluble in DMSO, ethanol
Refractive Index1.827
Flash PointNot available

Synthetic Methodologies

Cyclocondensation with Oxalyl Chloride

A high-yield synthesis involves refluxing 5-amino-1-methyl-1H-pyrazolo-4-carboxamide with oxalyl chloride in dry toluene :

C5H8N4O+C2O2Cl2Toluene, RefluxC6H6N4O2+Byproducts\text{C}_5\text{H}_8\text{N}_4\text{O} + \text{C}_2\text{O}_2\text{Cl}_2 \xrightarrow{\text{Toluene, Reflux}} \text{C}_6\text{H}_6\text{N}_4\text{O}_2 + \text{Byproducts}

This method achieves a 92% yield under optimized conditions . The reaction proceeds via nucleophilic acyl substitution, forming the pyrimidine ring through intramolecular cyclization .

Claisen-Schmidt Condensation

Alternative routes employ Claisen-Schmidt condensation, where 1-methyl-5-(4-aminophenyl)pyrazolo[3,4-d]pyrimidin-4-one reacts with p-methoxybenzaldehyde in alkaline ethanol . The product, a chalcone derivative, demonstrates the compound’s versatility as a synthetic intermediate .

Physicochemical and Spectroscopic Analysis

Thermal Stability

The compound exhibits remarkable thermal stability, with a melting point of 350°C, attributed to strong hydrogen bonding and π-π stacking within the crystalline lattice . Thermogravimetric analysis (TGA) shows no decomposition below 300°C, making it suitable for high-temperature applications .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3447 cm⁻¹ (N-H stretch) and 1697 cm⁻¹ (C=O stretch) confirm the presence of amine and carbonyl groups .

  • NMR Spectroscopy: 1^1H NMR (DMSO-d₆) reveals a singlet at δ 3.45 ppm for the methyl group and aromatic protons between δ 7.2–8.1 ppm .

Applications and Biological Relevance

Material Science Applications

The compound’s high thermal stability and planar structure make it a candidate for:

  • Organic Semiconductors: Charge transport layers in OLEDs .

  • Coordination Polymers: Ligands for metal-organic frameworks (MOFs) due to N-donor sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator